Prifinium bromide

概要

説明

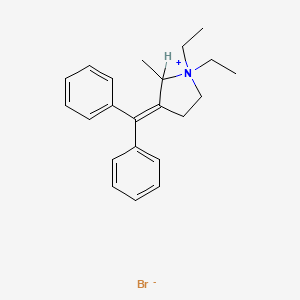

プリフィニウム臭化物は、抗コリン作用により主に過敏性腸症候群の治療に使用される医薬品である。 それは抗けいれん剤として作用し、胃腸管の筋肉のけいれんを軽減するのに役立つ 。 この化合物のIUPAC名は3-(ジフェニルメチレン)-1,1-ジエチル-2-メチルピロリジニウム臭化物であり、分子式はC22H28BrNである .

準備方法

プリフィニウム臭化物は、ピロリジニウム環の形成とそれに続く置換反応を含む一連の化学反応によって合成される。 合成経路は通常、ジフェニルメタンとジエチルアミンを反応させて中間体を生成し、次にそれをヨウ化メチルと反応させて最終生成物を生成することを含む 。 工業生産方法では、多くの場合、高性能液体クロマトグラフィー(HPLC)を使用してプリフィニウム臭化物を精製および定量化する .

化学反応の分析

プリフィニウム臭化物は、次のようなさまざまな化学反応を受ける。

酸化: プリフィニウム臭化物は、特定の条件下で酸化されて異なる酸化生成物を生成する可能性がある。

還元: この化合物は還元されて対応する還元形態を生成する可能性がある。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、水酸化ナトリウムなどの求核剤が含まれる。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なる .

科学研究への応用

プリフィニウム臭化物は、次のような幅広い科学研究への応用を持つ。

化学: 抗コリン薬とその化学的特性に関する研究におけるモデル化合物として使用される。

生物学: プリフィニウム臭化物は、特に胃腸管における筋肉の収縮と弛緩に関する研究に使用される。

科学的研究の応用

Treatment of Irritable Bowel Syndrome

Prifinium bromide has been extensively studied for its efficacy in treating IBS. Clinical trials have demonstrated significant improvements in symptoms such as diarrhea, abdominal pain, and constipation. Notable findings include:

- A study involving 21 patients with IBS showed that 67% experienced marked or moderate improvement in symptoms after four weeks of treatment with this compound at a dosage of 90 mg/day .

- Another trial with 40 patients reported that 70% found the treatment beneficial, with mild side effects observed in only one patient .

Effects on Myosalpinx Contractions

Research has indicated that this compound can suppress contractions in the myosalpinx (the smooth muscle layer of the oviduct) in mice. This suppression resulted in a decreased rate of fertilization, highlighting its potential impact on reproductive physiology. Specifically, it was observed that this compound inhibited high-speed fluid flows necessary for sperm transport within the oviduct .

Formulation Studies

Recent studies have explored innovative formulations of this compound to enhance its delivery and effectiveness:

- Orodispersible Tablets : Research demonstrated a successful method for manufacturing orodispersible tablets (ODTs) using direct compression techniques. The inclusion of specific disintegrants improved disintegration and dissolution rates, enhancing patient compliance .

- Taste Masking Techniques : Investigations into taste masking methods for this compound have shown that utilizing Eudragit E100 via mass extrusion can effectively mask the compound's unpleasant taste, making it more palatable for patients .

Summary of Findings

The applications of this compound extend beyond gastrointestinal disorders to include potential roles in reproductive health and innovative pharmaceutical formulations. Its effectiveness in treating IBS is well-supported by clinical evidence, while ongoing research into formulation improvements may enhance its therapeutic use.

作用機序

プリフィニウム臭化物は、体内のムスカリン受容体を拮抗することによって効果を発揮する。筋肉の収縮を刺激する神経伝達物質であるアセチルコリンの作用を阻害することにより、プリフィニウム臭化物は筋肉の弛緩を助け、筋肉のけいれんを軽減する。 この機序は、過敏性腸症候群に関連する腹部のけいれんや痛みなどの症状を軽減するのに特に有効である .

類似の化合物との比較

プリフィニウム臭化物は、その特定の化学構造と薬理学的特性により、抗ムスカリン薬の中でもユニークである。類似の化合物には以下が含まれる。

ヒヨスチンN-ブチル臭化物: 同様の治療目的で使用される別の抗ムスカリン薬。

アトロピン: より広範な用途を持つ、よく知られた抗コリン薬。

ジシクロミン: 胃腸障害の治療に使用される抗けいれん薬.

類似化合物との比較

Prifinium bromide is unique among antimuscarinic agents due to its specific chemical structure and pharmacological properties. Similar compounds include:

Hyoscine N-butylbromide: Another antimuscarinic agent used for similar therapeutic purposes.

Atropine: A well-known anticholinergic agent with broader applications.

Dicyclomine: An antispasmodic agent used to treat gastrointestinal disorders.

This compound stands out due to its specific efficacy in treating irritable bowel syndrome and its unique chemical structure .

生物活性

Prifinium bromide is a quaternary ammonium anticholinergic drug primarily used for its effects on the gastrointestinal and urinary tracts. Its biological activity has been studied extensively, revealing various mechanisms and therapeutic applications. This article summarizes key findings related to the biological activity of this compound, including its pharmacological effects, clinical efficacy, and case studies.

This compound acts as an anticholinergic agent, inhibiting the action of acetylcholine on muscarinic receptors. This inhibition results in decreased smooth muscle contractions in various organs, particularly the bladder and gastrointestinal tract. Studies have shown that this compound is effective in reducing bladder contractions in rats, demonstrating potency comparable to atropine and greater than other anticholinergics like oxybutynin and terodiline .

In Vitro and In Vivo Studies

- Cystometric Studies : In rat models, this compound significantly reduced the amplitude of bladder contractions in a dose-dependent manner. The drug's effectiveness was assessed against other anticholinergics, confirming its strong inhibitory action on bladder activity .

- Gastrointestinal Effects : this compound has been shown to decrease the frequency and intensity of peristaltic waves in the gastrointestinal tract, which can alleviate symptoms associated with conditions like irritable bowel syndrome (IBS) .

Clinical Efficacy

This compound has been evaluated in clinical settings, particularly for treating IBS. An open trial involving 40 patients reported that 70% experienced beneficial effects from this compound treatment over four weeks. The most notable side effect was moderate constipation in one patient .

Table 1: Clinical Outcomes of this compound in IBS

| Outcome | Percentage (%) |

|---|---|

| Beneficial | 70 |

| Slightly Beneficial | 15 |

| Not Beneficial | 15 |

Case Studies

- Extrapyramidal Symptoms : A case study highlighted extrapyramidal signs resulting from the combined use of domperidone and this compound. This underscores the importance of monitoring neurological side effects when using this compound alongside other medications .

- Fertility Studies : Research involving mice demonstrated that this compound administration suppressed myosalpinx contractions, leading to decreased fertilization rates. This indicates that while prifinium can inhibit unwanted contractions, it may also affect reproductive processes .

Summary of Findings

This compound exhibits significant biological activity through its anticholinergic properties, making it a valuable therapeutic agent for conditions like IBS and urinary disorders. Its efficacy is supported by both preclinical and clinical studies, although caution is advised regarding potential side effects when used with other medications.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What is the molecular basis of Prifinium bromide's antispasmodic activity in gastrointestinal disorders?

this compound functions as a synthetic quaternary ammonium anticholinergic agent, preferentially targeting muscarinic receptors (mAChRs) in the gastrointestinal tract. Its antispasmodic effects arise from competitive inhibition of acetylcholine at postganglionic parasympathetic receptors, reducing smooth muscle contractions and secretory activity. Methodologically, receptor-binding assays (e.g., radioligand displacement studies) and in vitro tissue bath experiments using isolated intestinal smooth muscle are critical for validating its mechanism. These studies often compare its potency to reference compounds like propantheline .

Q. How is this compound quantified in pharmaceutical formulations, and what are common analytical challenges?

Reverse-phase HPLC with UV detection (254 nm) is a validated method for quantifying this compound in tablets, syrups, and ampoules. A mobile phase of 0.03 M ammonium acetate in acetonitrile:water (65:35, pH 4.0) achieves optimal separation on a C8 column. Key challenges include ensuring stability of the compound in aqueous solutions and avoiding interference from excipients like lactose or povidone. Voltammetric methods (e.g., square wave voltammetry) using platinum electrodes in 1 M KNO3 electrolyte offer alternative quantification with a detection limit of 45.6 µg/mL .

Q. What synthetic pathways are used to produce this compound and its deuterated analogs?

this compound is synthesized via quaternization of a tertiary amine precursor with methyl bromide. Isotopic analogs like [2H5]-Prifinium bromide are produced by substituting hydrogen atoms in the alkyl chain with deuterium during precursor synthesis. Structural confirmation relies on 1H- and 13C-NMR to verify the stereochemistry of the quaternary ammonium center, as seen in related indolizidinium derivatives .

Advanced Research Questions

Q. How do structural modifications of this compound influence its receptor selectivity and pharmacokinetics?

Conformationally rigid analogs, such as diarylmethyleneindolizidinium bromides, demonstrate enhanced anticholinergic activity by restricting rotational freedom in the molecule. For example, N-alkyl derivatives with 2-substituted aryl groups exhibit higher potency due to improved steric alignment with mAChR binding pockets. Pharmacokinetic studies in animal models (e.g., Beagles) show that quaternary ammonium structure limits blood-brain barrier penetration, reducing central side effects .

Q. What experimental models are suitable for evaluating this compound's efficacy in vivo?

Acute colic models in dogs (e.g., 56–58 days pregnant Beagles) are used to assess this compound’s antispasmodic and antiemetic effects. Co-administration with prostaglandin analogs (e.g., fenprostalene) mitigates side effects like vomiting, highlighting the importance of combinatorial dosing regimens. Survival rates and symptom severity (e.g., colic duration) serve as primary endpoints, with plasma concentration monitoring via LC-MS/MS to correlate exposure with efficacy .

Q. How can researchers resolve contradictions in this compound’s stability data across formulation studies?

Stability discrepancies arise from light sensitivity and interactions with excipients like polyvinyl alcohol. Accelerated stability testing (40°C/75% RH) combined with forced degradation studies (e.g., exposure to UV light or oxidizing agents) identifies degradation products such as dealkylated derivatives. HPLC-MS analysis of stressed samples clarifies degradation pathways, guiding formulation optimization (e.g., opaque packaging or antioxidant additives) .

Q. Methodological Considerations

3.1 Designing dose-response studies for this compound in functional bowel disorders

Use a randomized crossover design with escalating doses (e.g., 30–60 mg t.i.d. in adults) and placebo controls. Primary outcomes include reduction in IBS symptom severity scores (IBS-SSS), while secondary endpoints assess adverse effects like dry mouth. Pharmacodynamic markers (e.g., salivary amylase inhibition) provide mechanistic insights. Statistical power analysis should account for inter-individual variability in mAChR expression .

3.2 Validating analytical methods for this compound in complex matrices

For biological samples (e.g., plasma), solid-phase extraction followed by LC-MS/MS with deuterated internal standards ([2H5]-Prifinium) ensures specificity. Method validation must include matrix effect evaluation (e.g., ion suppression from proteins) and recovery studies (85–115% acceptable range). Cross-validate results with orthogonal techniques like voltammetry to confirm accuracy .

特性

IUPAC Name |

3-benzhydrylidene-1,1-diethyl-2-methylpyrrolidin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N.BrH/c1-4-23(5-2)17-16-21(18(23)3)22(19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,18H,4-5,16-17H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGJZJXOPSNTGZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023508 | |

| Record name | Prifinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4630-95-9 | |

| Record name | Prifinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prifinium bromide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prifinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prifinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIFINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B7O9ZC520 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。